
1-ベンジル-3-ブロモ-1H-インダゾール
概要
説明
1-Benzyl-3-bromo-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs. The presence of a bromine atom at the third position and a benzyl group at the first position of the indazole ring makes this compound unique and of significant interest in medicinal chemistry .
科学的研究の応用
Cancer Therapy
1-Benzyl-3-bromo-1H-indazole derivatives have been investigated for their anticancer properties, particularly their ability to inhibit various cancer cell lines.
- Bcr-Abl Inhibition : Research indicates that indazole derivatives can inhibit Bcr-Abl kinase activity, which is crucial in chronic myeloid leukemia. A related compound exhibited IC50 values comparable to Imatinib, a standard treatment for this leukemia type, indicating potential for developing new therapies against resistant strains .
- Aurora Kinase Inhibition : Studies have shown that indazole derivatives can selectively inhibit Aurora kinases, which are essential for cell division. Compounds demonstrated potent inhibition with IC50 values in the nanomolar range, suggesting their potential as cancer therapeutics targeting mitotic processes .
- Fibroblast Growth Factor Receptor (FGFR) Inhibition : A series of indazole derivatives have been developed as FGFR inhibitors. One compound showed an IC50 value of 2.9 nM against FGFR1, indicating strong potential for treating cancers associated with FGFR dysregulation .
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties, particularly against fungal pathogens.
- Anticandidal Activity : Recent studies highlighted that 1-benzyl-3-bromo-1H-indazole derivatives possess broad-spectrum anticandidal activity against various strains of Candida, including resistant strains. One derivative was noted for its high efficacy against C. albicans, suggesting its potential as a new antifungal agent .
Pharmacological Tools
In addition to its therapeutic applications, 1-benzyl-3-bromo-1H-indazole serves as a valuable pharmacological tool in research.
- Inhibitory Mechanisms : The structure of 1-benzyl-3-bromo-1H-indazole allows it to interact with various biological targets, making it useful for studying the mechanisms of action of different kinases and enzymes involved in disease processes .
Data Summary
The following table summarizes key findings regarding the applications of 1-benzyl-3-bromo-1H-indazole:
Application Area | Key Findings | IC50 Values |
---|---|---|
Cancer Therapy | Inhibits Bcr-Abl kinase; potential for leukemia treatment | Comparable to Imatinib |
Aurora Kinase Inhibition | Selective inhibition of Aurora kinases | 0.026 - 0.015 μM |
FGFR Inhibition | Potent inhibitor of FGFRs | 2.9 nM |
Antimicrobial Activity | Effective against C. albicans and resistant C. glabrata | MIC values < 100 µM |
作用機序
Target of Action
1-Benzyl-3-bromo-1H-indazole is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell cycle regulation and response to DNA damage .
Mode of Action
The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction can lead to changes in the function of these kinases, potentially altering the signaling pathways they are involved in .
Biochemical Pathways
Given its targets, it is likely that this compound affects pathways related to cell cycle regulation and dna damage response . The downstream effects of these changes could include alterations in cell proliferation and survival .
Result of Action
The molecular and cellular effects of 1-Benzyl-3-bromo-1H-indazole’s action are likely to be diverse, given its multiple targets. For instance, inhibition of CHK1 and CHK2 kinases could lead to disruption of cell cycle regulation, potentially resulting in cell death . Similarly, modulation of SGK activity could affect a variety of cellular processes, including cell volume regulation .
生化学分析
Biochemical Properties
Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indazole derivatives have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
The synthesis of 1-Benzyl-3-bromo-1H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N-N bond formation employing oxygen as the terminal oxidant . These methods generally provide good to excellent yields with minimal byproducts.
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
化学反応の分析
1-Benzyl-3-bromo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The indazole ring can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield 1-benzyl-3-azido-1H-indazole.
類似化合物との比較
1-Benzyl-3-bromo-1H-indazole can be compared with other indazole derivatives such as:
1-Benzyl-1H-indazole: Lacks the bromine atom, which may result in different biological activities and reactivity.
3-Bromo-1H-indazole: Lacks the benzyl group, which may affect its solubility and binding properties.
1-Benzyl-3-azido-1H-indazole:
The uniqueness of 1-Benzyl-3-bromo-1H-indazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
1-Benzyl-3-bromo-1H-indazole is a heterocyclic aromatic compound belonging to the indazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious disease treatment. This article provides an overview of the biological activity of 1-benzyl-3-bromo-1H-indazole, highlighting its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
1-Benzyl-3-bromo-1H-indazole features a bromine atom at the third position and a benzyl group at the first position of the indazole ring. The molecular formula is , with a molecular weight of 287.15 g/mol .
Property | Value |
---|---|
Molecular Weight | 287.15 g/mol |
CAS Number | 29985-03-3 |
Chemical Structure | Structure |
The primary targets of 1-benzyl-3-bromo-1H-indazole include:
- CHK1 and CHK2 Kinases : These kinases are crucial for cell cycle regulation and DNA damage response. Inhibition of these kinases can lead to disrupted cell cycle progression and apoptosis in cancer cells .
- Human Serum and Glucocorticoid Dependent Kinase (SGK) : This kinase is involved in various cellular processes, including metabolism and cell survival .
The compound's interaction with these targets suggests that it may exert its effects through modulation of key signaling pathways related to cell proliferation and survival.
Antitumor Activity
Research indicates that 1-benzyl-3-bromo-1H-indazole exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- MCF-7 (breast cancer) : The compound showed promising growth inhibition, with an IC50 value indicating effective cytotoxicity .
- A549 (lung cancer) : Similar inhibitory effects were observed, suggesting a broad spectrum of anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Preliminary studies suggest that 1-benzyl-3-bromo-1H-indazole possesses antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Antifungal Activity : While less potent than its antibacterial effects, some studies report moderate antifungal activity against specific strains .
Study on Anticancer Efficacy
A recent study assessed the anticancer efficacy of various indazole derivatives, including 1-benzyl-3-bromo-1H-indazole. The study found that this compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value comparable to established chemotherapeutic agents like doxorubicin .
Mechanistic Insights
Molecular docking studies have elucidated the binding interactions between 1-benzyl-3-bromo-1H-indazole and its targets, providing insights into its mode of action at the molecular level. These studies indicate that the compound binds effectively within the active sites of CHK1 and CHK2 kinases, disrupting their normal function and leading to cell cycle arrest and apoptosis .
特性
IUPAC Name |
1-benzyl-3-bromoindazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBHSJONHUNOBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29985-03-3 | |
Record name | 1-benzyl-3-bromo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。